10-(2-Chloroethyl)phenoxazine
Overview
Description
10-(2-Chloroethyl)phenoxazine is a chemical compound belonging to the phenoxazine family. Phenoxazines are heterocyclic compounds known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . The unique structure of this compound makes it a valuable compound for various scientific and industrial applications.
Preparation Methods
The synthesis of 10-(2-Chloroethyl)phenoxazine involves several steps. One common method includes the reaction of 2-aminophenol with 1,2-difluoro-4,5-dinitrobenzene in the presence of sodium carbonate in ethanol . The reaction mixture is stirred at elevated temperatures, followed by purification steps to isolate the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
10-(2-Chloroethyl)phenoxazine undergoes various chemical reactions, including:
Scientific Research Applications
10-(2-Chloroethyl)phenoxazine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 10-(2-Chloroethyl)phenoxazine involves its interaction with molecular targets and pathways. For instance, phenoxazine derivatives have been shown to inhibit multiple cancer cell lines by targeting specific cellular pathways . The compound can induce lysosomal membrane permeabilization, leading to cell death in cancer cells . Additionally, it can modulate oxidative stress and inflammation, contributing to its therapeutic effects .
Comparison with Similar Compounds
10-(2-Chloroethyl)phenoxazine can be compared with other similar compounds, such as phenothiazines and phenazines . While phenothiazines and phenoxazines share structural similarities, phenoxazines have unique electronic properties that make them more suitable for applications in organic electronics and optoelectronics . Phenazines, on the other hand, are known for their antimicrobial and antitumor activities .
Similar Compounds
- Phenothiazine
- Phenazine
- Actinomycin D
This compound stands out due to its versatile applications and unique chemical properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
10-(2-chloroethyl)phenoxazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c15-9-10-16-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)16/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBSBYFZUWVZEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10287789 | |
Record name | 10-(2-chloroethyl)phenoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92290-66-9 | |
Record name | NSC52522 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52522 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 10-(2-chloroethyl)phenoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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